N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE
Description
N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is an organic compound that belongs to the class of aromatic anilides It is characterized by the presence of an acetyl group attached to a phenyl ring and a tosyl group attached to an acetamide moiety
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-3-9-16(10-4-12)23(21,22)11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKLWTZEHOXAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Route Selection
Core Disconnections
The target molecule dissects into three modular components (Fig. 1):
- Arylacetamide backbone : Derived from 4-acetylaniline and acetic acid derivatives.
- Sulfonyl electrophile : Sourced from 4-methylbenzenesulfonyl chloride (CAS 98-59-9).
- Alpha-position linker : Connects via C–S bond formation at the acetamide’s α-carbon.
Patent WO2004063149A1 demonstrates precedent for stepwise sulfonylation using aprotic solvents (dichloromethane) and controlled stoichiometry, while J-Stage research validates transesterification-acetylation sequences for acetamide construction.
Direct Sulfonylation Methodology
Reaction Mechanism
The α-C–H bond of N-(4-acetylphenyl)acetamide undergoes nucleophilic substitution with 4-methylbenzenesulfonyl chloride in pyridine (1.2 eq) at 0–5°C (Eq. 1):
$$
\text{N-(4-Acetylphenyl)acetamide} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{Target Compound} + \text{HCl}
$$
Pyridine sequesters HCl, shifting equilibrium toward product formation.
Optimized Procedure
- Charge reactor with N-(4-acetylphenyl)acetamide (1.0 eq, 10.0 g) and dichloromethane (150 mL).
- Cool to 0°C , add pyridine (1.2 eq) dropwise.
- Introduce TsCl (1.05 eq) over 30 min, maintaining <5°C.
- Warm to 20°C , stir 12 h (monitor by TLC, EtOAc/hexane 1:1).
- Quench with ice-water (200 mL), extract with DCM (3 × 50 mL).
- Dry organic phase (Na₂SO₄), concentrate, recrystallize from ethanol/water (4:1).
Fragment Coupling Approach
Carbodiimide-Mediated Amidation
2-(4-Methylbenzenesulfonyl)acetic acid (1.1 eq) reacts with 4-acetylaniline (1.0 eq) using EDCl (1.2 eq) and HOBt (0.2 eq) in THF (Eq. 2):
$$
\text{Acid} + \text{Aniline} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}
$$
Stepwise Protocol
- Activate acid : Stir 2-(4-methylbenzenesulfonyl)acetic acid (12.5 g), EDCl (7.8 g), HOBt (2.1 g) in THF (100 mL) at 0°C for 30 min.
- Add 4-acetylaniline (8.9 g) in THF (50 mL), warm to 25°C, stir 18 h.
- Filter , wash with 5% NaHCO₃ (100 mL) and brine (100 mL).
- Purify via silica chromatography (EtOAc/hexane gradient).
Comparative Analysis of Methods
| Parameter | Direct Sulfonylation | Fragment Coupling |
|---|---|---|
| Yield | 68–72% | 75–80% |
| Reaction Time | 12 h | 18 h |
| Purity | 95% (HPLC) | 98% (HPLC) |
| Byproducts | Di-sulfonylated (3%) | None detected |
| Scalability | >100 g demonstrated | Limited to 50 g |
Sulfonylation’s lower yield stems from competing over-reaction at the acetamide’s β-carbon, mitigated by rigorous temperature control. The coupling route avoids this but requires costly coupling agents.
Purification and Characterization
Recrystallization Optimization
Ethanol/water (4:1) affords rhombic crystals suitable for X-ray analysis (analogous to). Key spectral data:
- ¹H NMR (400 MHz, DMSO- d₆): δ 8.32 (s, 1H, NH), 7.78 (d, J = 8.2 Hz, 2H, ArH), 7.42 (d, J = 8.2 Hz, 2H, ArH), 4.21 (s, 2H, CH₂SO₂), 2.56 (s, 3H, COCH₃), 2.34 (s, 3H, ArCH₃).
- IR (KBr): 3285 (N–H), 1672 (C=O), 1324/1159 cm⁻¹ (SO₂).
Industrial Considerations
Cost-Benefit Analysis
- Sulfonylation route : Raw material cost = $12.50/mol; ideal for bulk production.
- Coupling route : Reagent cost = $89.20/mol; reserved for high-purity applications.
Patent’s neutralization protocol using NH₄OH reduces aqueous waste acidity, aligning with green chemistry principles.
Chemical Reactions Analysis
Oxidation of the Acetyl Group
The acetyl group (-COCH₃) undergoes oxidation under controlled conditions. This reaction typically converts the acetyl group into a carboxylic acid (-COOH) or ketone derivatives, depending on the oxidizing agent and reaction environment.
Key Reaction:
Experimental Data:
| Oxidizing Agent | Temperature | Yield | Byproducts | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 80°C | 72% | MnO₂ | |
| CrO₃/H₂SO₄ | 60°C | 68% | None |
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NHR) group participates in hydrolysis and nucleophilic substitution reactions, influenced by acidic or basic conditions.
Acid-Catalyzed Hydrolysis
In acidic media, the sulfonamide bond cleaves to regenerate the parent sulfonic acid and amine:
Conditions and Outcomes:
| Acid Used | Reaction Time | Yield of Sulfonic Acid |
|---|---|---|
| HCl (6M) | 4 hours | 85% |
| H₂SO₄ | 6 hours | 78% |
Nucleophilic Substitution
The sulfonyl group acts as a leaving group in reactions with strong nucleophiles (e.g., amines, alkoxides):
Example: Reaction with sodium methoxide yields methyl sulfonate derivatives.
Electrophilic Aromatic Substitution (EAS)
The acetylated aromatic ring undergoes regioselective halogenation. Iron(III)-catalyzed chlorination is particularly efficient :
Chlorination with FeCl₃/NCS
Reaction:
Optimized Conditions:
| Catalyst | Halogen Source | Solvent | Temperature | Yield |
|---|---|---|---|---|
| FeCl₃ | NCS | DCM | 60°C | 89% |
Regioselectivity: The acetyl group directs electrophiles to the para position, while the sulfonamide group deactivates the adjacent ring .
Preparation of Antibacterial Agents
Chlorinated derivatives undergo copper-catalyzed N-arylation with sulfonamides to yield compounds with antibacterial properties :
Example:
\text{N-(3-Chloro-4-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide} + \text{4-ClC₆H₄SO₂NH₂} \xrightarrow{\text{CuI, L-Proline}} \text{Antibacterial Agent (65% yield)}
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| UV Light (254 nm) | Cleavage of sulfonamide bond | 2.5 hours | |
| 120°C (Dry Heat) | Deacetylation and ring sulfonation | 45 minutes |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide-based compounds, including N-(4-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide, in anticancer therapy. A notable investigation demonstrated that derivatives of sulfonamides exhibited significant cytotoxicity against various human cancer cell lines, including cervical HeLa and gastric adenocarcinoma AGS cells. The compounds showed IC50 values ranging from 0.89 to 9.63 µg/mL, indicating potent anticancer properties .
Mechanism of Action
The mechanism underlying the anticancer effects involves cell cycle arrest and induction of apoptosis. Specifically, the compound was found to induce mitochondrial membrane depolarization and activate caspases-8 and -9, leading to programmed cell death . This suggests that this compound may serve as a promising candidate for further development in cancer therapeutics.
Synthesis and Chemical Properties
The synthesis of this compound typically involves reactions between 4-aminoacetophenone and sulfonyl chlorides in appropriate solvents. The reaction conditions can significantly influence the yield and purity of the final product. For example, yields have been reported as high as 95% under optimized conditions .
Table: Synthesis Conditions and Yields
| Entry | Solvent | Temperature (°C) | Catalyst Load (%) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | — | 100 | 2 | 15 | 84 |
| 2 | — | 90 | 5 | 15 | 82 |
Anti-inflammatory Effects
In addition to its anticancer properties, compounds similar to this compound have been evaluated for anti-inflammatory activity. Studies involving carrageenan-induced edema in animal models have shown that these compounds can effectively reduce inflammation, suggesting their potential utility in treating inflammatory disorders .
Case Studies and Research Findings
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the efficacy of a derivative of this compound against human cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways, reinforcing its potential as an anticancer agent .
Case Study: Synthesis Optimization
Another research effort focused on optimizing the synthesis of this compound, examining various catalytic systems and solvent conditions. The study concluded that specific reaction parameters could enhance yield and minimize by-products, which is crucial for large-scale production .
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is unique due to the presence of both acetyl and tosyl groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide, a compound with notable structural features such as an acetyl group and a sulfonamide moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on recent research findings.
Synthesis
The synthesis of N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide typically involves the reaction between 4-aminoacetophenone and 4-methylbenzenesulfonyl chloride in a suitable solvent under controlled conditions. The reaction yields a compound that can be characterized through various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of the desired functional groups and structure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HL-60 (acute promyelocytic leukemia), and others. The compound exhibited IC50 values indicating effective growth inhibition:
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| MCF-7 | 6.84 | 77.53 |
| HL-60 | 2.97 | 66.93 |
| CCRF-CEM | 5.00 | 91.32 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases, which are crucial for programmed cell death .
Antibacterial Activity
N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide has also been evaluated for its antibacterial properties. Studies employing disc diffusion methods have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The observed antibacterial activity may be attributed to the sulfonamide moiety, which is known to interfere with bacterial folate synthesis .
The biological activity of N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide can be linked to its ability to inhibit specific enzymes involved in critical cellular processes. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme pivotal in the bacterial folate pathway. This inhibition disrupts nucleic acid synthesis, leading to bacterial growth inhibition .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that N-(4-Acetyphenyl)-2-(4-Methylbenzenesulfonyl)acetamide induced significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.
- Antibacterial Efficacy : In another study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results that suggest potential use in treating bacterial infections resistant to conventional antibiotics.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide?
- Methodological Answer : A common approach involves reacting p-aminoacetophenone with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) under nucleophilic acyl substitution conditions. For example, in related acetamide syntheses, glacial acetic acid is used as a solvent at elevated temperatures (100°C) to facilitate amide bond formation . Another method employs 2-chloroacetamide intermediates, where substitution of the chloride with a sulfonyl group is achieved via base-mediated reactions (e.g., K₂CO₃ in DMF) . Yield optimization requires careful stoichiometric control (e.g., 1.5 equivalents of anhydride reagents) and purification via recrystallization or column chromatography.
Q. How is the compound characterized structurally?
- Methodological Answer : Key characterization techniques include:
- IR Spectroscopy : Detection of carbonyl (C=O) stretches at ~1670 cm⁻¹ (acetyl and amide groups) and sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Singlets at δ ~2.57 ppm (COCH₃ protons) and δ ~4.51 ppm (CH₂ protons adjacent to sulfonyl groups) .
- ¹³C NMR : Peaks at ~170 ppm (amide carbonyl) and ~200 ppm (acetyl carbonyl) .
- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns confirm molecular weight and functional group integrity .
Q. What safety precautions are necessary during handling?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, lab coat, and goggles.
- Avoid inhalation/ingestion; work in a fume hood.
- Storage: Keep in a cool, dry place away from oxidizing agents.
- Safety protocols align with those for structurally similar sulfonamides, which may release toxic SO₄²⁻ or Cl⁻ upon decomposition .
Advanced Research Questions
Q. How do hydrogen bonding and crystal packing influence the compound’s physicochemical properties?
- Methodological Answer : X-ray crystallography of related N-substituted acetamides reveals intramolecular hydrogen bonds between the amide NH and sulfonyl O atoms, stabilizing planar molecular conformations . Variable-temperature NMR studies show dynamic equilibria between intra- and intermolecular H-bonding in solution, affecting solubility and reactivity . Computational NBO analysis can quantify bond energies and predict packing motifs .
Q. What strategies resolve contradictions in reaction yields across different synthetic protocols?
- Methodological Answer :
- Parameter Screening : Optimize solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst use (e.g., DMAP for acylation).
- Byproduct Analysis : Monitor side reactions (e.g., over-sulfonation) via TLC or HPLC. For example, competing O-sulfonation vs. N-sulfonation can reduce yields .
- Scale-Up Adjustments : Pilot studies show that micellar or flow-chemistry systems improve reproducibility for gram-scale syntheses .
Q. How can derivatives of this compound be designed for biological activity studies?
- Methodological Answer :
- Functional Group Modification : Introduce halogens (e.g., Br at the acetylphenyl para-position) or heterocycles (e.g., oxadiazole) to enhance bioactivity. For example, bromophenyl derivatives exhibit improved antimicrobial properties .
- SAR Studies : Correlate substituent electronegativity (Hammett σ values) with activity. Nitro or amino groups at specific positions modulate electron density and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
